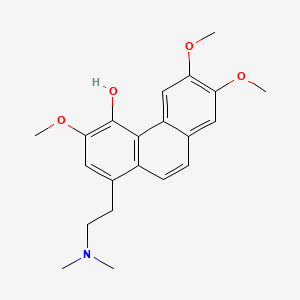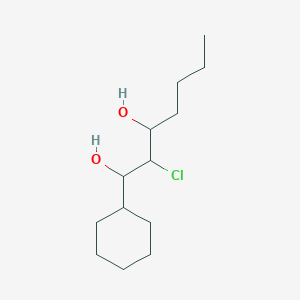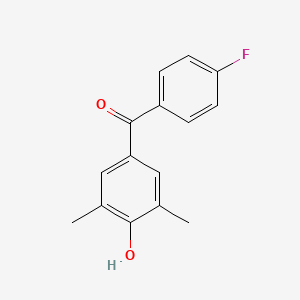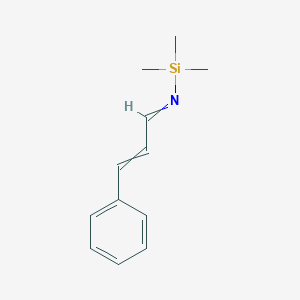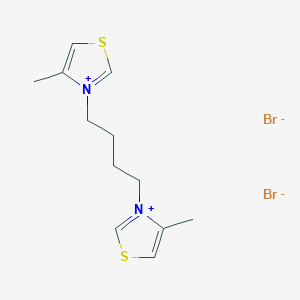![molecular formula C17H12ClO6- B14335450 3-[Carboxy(4-chlorophenyl)methoxy]-3-oxo-2-phenylpropanoate CAS No. 109333-09-7](/img/structure/B14335450.png)
3-[Carboxy(4-chlorophenyl)methoxy]-3-oxo-2-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Carboxy(4-chlorophenyl)methoxy]-3-oxo-2-phenylpropanoate is an organic compound with a complex structure that includes a carboxylic acid group, a chlorophenyl group, and a phenylpropanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Carboxy(4-chlorophenyl)methoxy]-3-oxo-2-phenylpropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of 4-chlorophenylacetic acid with phenylpropanoic acid under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid, and the reaction mixture is heated to reflux to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[Carboxy(4-chlorophenyl)methoxy]-3-oxo-2-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-[Carboxy(4-chlorophenyl)methoxy]-3-oxo-2-phenylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[Carboxy(4-chlorophenyl)methoxy]-3-oxo-2-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved in its action can include binding to active sites, altering enzyme activity, or modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[Carboxy(4-bromophenyl)methoxy]-3-oxo-2-phenylpropanoate
- 3-[Carboxy(4-fluorophenyl)methoxy]-3-oxo-2-phenylpropanoate
- 3-[Carboxy(4-methylphenyl)methoxy]-3-oxo-2-phenylpropanoate
Uniqueness
3-[Carboxy(4-chlorophenyl)methoxy]-3-oxo-2-phenylpropanoate is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties such as increased reactivity in substitution reactions. This uniqueness makes it valuable in the synthesis of derivatives with tailored properties for specific applications.
Eigenschaften
CAS-Nummer |
109333-09-7 |
|---|---|
Molekularformel |
C17H12ClO6- |
Molekulargewicht |
347.7 g/mol |
IUPAC-Name |
3-[carboxy-(4-chlorophenyl)methoxy]-3-oxo-2-phenylpropanoate |
InChI |
InChI=1S/C17H13ClO6/c18-12-8-6-11(7-9-12)14(16(21)22)24-17(23)13(15(19)20)10-4-2-1-3-5-10/h1-9,13-14H,(H,19,20)(H,21,22)/p-1 |
InChI-Schlüssel |
MGMKYCWMSJBGNU-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])C(=O)OC(C2=CC=C(C=C2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


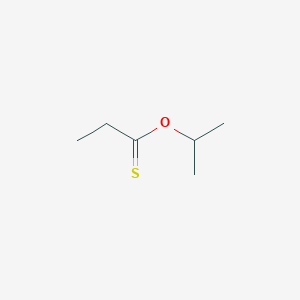
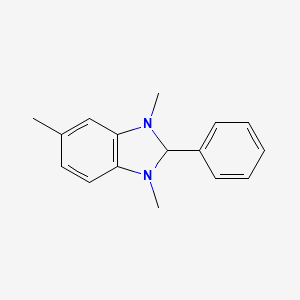
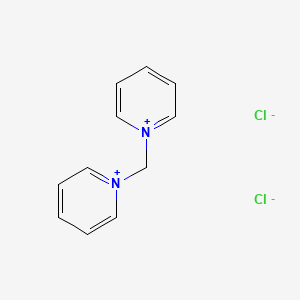
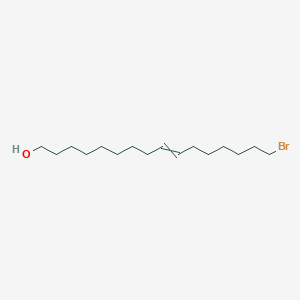

![{[(4-Chlorophenyl)methyl]sulfanyl}(tricyclohexyl)stannane](/img/structure/B14335416.png)
![[(E)-[3,5,5-trimethyl-6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]cyclohex-2-en-1-ylidene]amino]thiourea](/img/structure/B14335419.png)
